molecular formula C8H16BrN B13617714 2-(2-Bromoethyl)-1-methylpiperidine

2-(2-Bromoethyl)-1-methylpiperidine

Cat. No.: B13617714
M. Wt: 206.12 g/mol
InChI Key: RVFDXBVOOIJCGE-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-methylpiperidine is a useful research compound. Its molecular formula is C8H16BrN and its molecular weight is 206.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16BrN

Molecular Weight

206.12 g/mol

IUPAC Name

2-(2-bromoethyl)-1-methylpiperidine

InChI

InChI=1S/C8H16BrN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3

InChI Key

RVFDXBVOOIJCGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CCBr

Origin of Product

United States

Contextualization Within Piperidine Chemistry and Halogenated Amines

The significance of 2-(2-bromoethyl)-1-methylpiperidine is best understood by first considering its core components. The piperidine (B6355638) scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. thieme-connect.comexlibrisgroup.comnih.gov This six-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including but not limited to, use as central nervous system modulators, antihistamines, and analgesics. exlibrisgroup.comijnrd.org The prevalence of the piperidine ring in drug discovery underscores the importance of synthetic methods that allow for its elaboration and functionalization. nih.govingentaconnect.com

Concurrently, the presence of a halogenated alkyl chain places this compound within the class of halogenated amines. These compounds are characterized by the dual reactivity of a nucleophilic amine center and an electrophilic carbon-halogen bond. libretexts.org The reactivity of the carbon-halogen bond is influenced by the nature of the halogen, with the carbon-bromine bond being weaker and thus more reactive than a carbon-chlorine bond, making it a good leaving group in nucleophilic substitution reactions. youtube.com The interplay between the amine and the alkyl halide functionalities within the same molecule can lead to a range of intramolecular and intermolecular reactions, making halogenated amines valuable precursors in the synthesis of various nitrogen-containing compounds. acs.org

An Overview of Structural Features Relevant to Chemical Reactivity and Synthetic Applications

The chemical behavior of 2-(2-bromoethyl)-1-methylpiperidine is a direct consequence of its distinct structural features. The molecule consists of a piperidine (B6355638) ring substituted at the 2-position with a bromoethyl group, and the piperidine nitrogen is methylated.

The piperidine ring itself, in a chair conformation, provides a defined three-dimensional structure. The N-methyl group is a critical feature; as a tertiary amine, the nitrogen atom is nucleophilic and basic. However, the methyl group also introduces steric hindrance around the nitrogen, which can modulate its reactivity. Importantly, the absence of an N-H proton prevents it from undergoing reactions such as acylation directly at the nitrogen, and it cannot act as a hydrogen bond donor. libretexts.org

The 2-(bromoethyl) side chain is the primary site of electrophilic reactivity. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a variety of nucleophiles at this position, enabling the extension of the carbon chain or the introduction of new functional groups. The two-carbon spacer between the piperidine ring and the bromine atom provides flexibility and positions the reactive site away from the immediate steric bulk of the piperidine ring.

The relative positioning of the nucleophilic nitrogen and the electrophilic bromoethyl group allows for the potential of intramolecular cyclization reactions to form bicyclic systems, a common strategy in alkaloid synthesis.

Importance As a Versatile Intermediate in Chemical Transformations

Approaches to the 2-(2-Bromoethyl)piperidine Scaffold

The formation of the 2-(2-bromoethyl)piperidine scaffold is a critical step. This can be achieved by converting a hydroxyl group to a bromine atom or by building the piperidine (B6355638) ring from acyclic precursors.

A common and direct method for synthesizing 2-(2-bromoethyl)piperidines involves the conversion of the corresponding 2-(2-hydroxyethyl)piperidines. This transformation is typically achieved by treating the alcohol precursor with a brominating agent. For instance, reacting 1-(2-phenoxyethyl)piperidine (B1360213) with 40% hydrobromic acid at elevated temperatures can yield 1-(2-bromoethyl)piperidine (B1605536) hydrobromide. prepchem.com Similarly, 2-(2-hydroxyethyl)piperidine can be converted to its hydrobromide salt by treatment with 48% aqueous hydrogen bromide under reflux conditions. semanticscholar.org Another approach involves the use of phosphorus tribromide (PBr₃) in a suitable solvent like dichloromethane (B109758) to convert a primary alcohol to the corresponding bromide. unisi.it

This type of reaction is a nucleophilic substitution, specifically an SN1 or SN2 type reaction, depending on the substrate and reaction conditions. libretexts.orgyoutube.com In the case of a primary alcohol, the reaction with HBr likely proceeds through an S_N2 mechanism where the protonated hydroxyl group is displaced by the bromide ion. stackexchange.com

A detailed look at a specific conversion is the reaction of (3-(hydroxymethyl)phenyl)methanol to 2-((3-(bromomethyl)phenyl)thio)-4-(trifluoromethyl)pyridine using phosphorus tribromide. unisi.it Although this is not a direct analog, it demonstrates the utility of PBr₃ for such transformations.

Here is a table summarizing various methods for the conversion of hydroxyethylpiperidines to bromoethylpiperidines:

Precursor Reagent(s) Product Yield Reference
1-(2-Phenoxyethyl)piperidine 40% Hydrobromic Acid 1-(2-Bromoethyl)piperidine hydrobromide 79% prepchem.com
2-(2-Hydroxyethyl)piperidine 48% Aqueous Hydrogen Bromide 2-(2-Bromoethyl)piperidine hydrobromide Not specified semanticscholar.org
(3-(Hydroxymethyl)phenyl)methanol Phosphorus Tribromide (PBr₃) 2-((3-(Bromomethyl)phenyl)thio)-4-(trifluoromethyl)pyridine 40% unisi.it

The piperidine ring, a common structural motif in pharmaceuticals, can be synthesized through various intramolecular cyclization reactions. nih.govmdpi.com These methods offer a powerful way to construct the heterocyclic core of this compound from acyclic precursors. nih.govbeilstein-journals.org

Intramolecular cyclization of alkenes is a versatile method for forming piperidine rings. nih.govnih.gov This can be achieved through several catalytic systems. For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts have also been employed for the enantioselective intramolecular amination of alkenes. nih.gov Furthermore, a Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)₂(TFA)₂ catalyst can produce various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Another approach involves the intramolecular cyclization of amides bearing an alkene group through a hydride transfer mechanism. nih.gov

The cyclization of dienes provides another route to piperidine synthesis. nih.gov A notable example is the highly enantioselective intramolecular hydroalkenylation of 1,6-ene-dienes catalyzed by a nickel catalyst with a chiral P-O ligand. nih.gov This method allows for the regioselective synthesis of six-membered N-heterocycles under mild conditions. nih.govorganic-chemistry.org Photochemical [2+2] intramolecular cycloaddition of dienes can also lead to bicyclic piperidinones, which can be subsequently reduced to piperidines. nih.gov

Radical cyclization offers a powerful tool for the synthesis of polysubstituted piperidines. rsc.orgnih.govacs.orgbirmingham.ac.uk This method often involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Cobalt(II) catalysts have been used to mediate the intramolecular cyclization of linear amino-aldehydes, although this can sometimes lead to the formation of linear alkene by-products. nih.govresearchgate.net Another strategy involves a radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.org

The aza-Prins reaction is a well-established and efficient method for constructing the piperidine ring. nih.govresearchgate.netresearchgate.net This reaction typically involves the cyclization of homoallylic amines with aldehydes, promoted by either a Brønsted or Lewis acid. researchgate.netnih.gov For instance, indium trichloride (B1173362) has been shown to be a mild and effective Lewis acid for this transformation. researchgate.net A combination of an NHC-Cu(I) complex and ZrCl₄ can also promote the aza-Prins cyclization of homoallylic amines with aldehydes. nih.govresearchgate.net The aza-silyl-Prins (ASP) reaction, which uses a vinylsilane-containing homoallylic amine, is a highly efficient method for synthesizing tetrahydropyridines that can be precursors to piperidines. acs.org

The following table provides a summary of various intramolecular cyclization strategies for piperidine ring formation:

Cyclization Strategy Key Features Catalyst/Reagent Examples Reference
Alkene Cyclization Oxidative amination, enantioselective amination, Wacker-type cyclization Gold(I) complexes, Palladium catalysts, Pd(DMSO)₂(TFA)₂ nih.govorganic-chemistry.org
Diene Cyclization Enantioselective hydroalkenylation, photochemical cycloaddition Nickel catalyst with chiral P-O ligand nih.gov
Radical-Mediated Cyclization Cyclization of α-aminoalkyl radicals Cobalt(II) catalysts, Tris(trimethylsilyl)silane nih.govorganic-chemistry.orgrsc.org
Aza-Prins Reaction Cyclization of homoallylic amines with aldehydes Indium trichloride, NHC-Cu(I)/ZrCl₄, Lewis acids nih.govresearchgate.netresearchgate.net

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary reaction pathway for this compound involves the bromoethyl group, which is susceptible to nucleophilic attack. These reactions can be broadly categorized as intramolecular, where the nucleophile is part of the same molecule, or intermolecular, where an external nucleophile is involved.

The proximity of the nucleophilic nitrogen atom of the piperidine ring to the electrophilic carbon bearing the bromine atom facilitates a significant intramolecular reaction.

The lone pair of electrons on the nitrogen atom can attack the carbon atom attached to the bromine, displacing the bromide ion in an intramolecular SN2 reaction. This process results in the formation of a highly strained, three-membered heterocyclic cation known as an aziridinium (B1262131) ion. Specifically, the cyclization of this compound would form the spirocyclic 5-azoniaspiro[4.2]heptane cation.

Aziridinium ions are notably reactive due to their significant ring strain. nih.gov They are electrophilic species, primed for reaction with nucleophiles. The stability and subsequent reactivity of the aziridinium ion are crucial for determining the final product distribution. For the aziridinium ion to be a viable intermediate that can be intercepted by an external nucleophile, the counter-anion from the initial reaction (bromide, in this case) should be weakly nucleophilic. nih.govsemanticscholar.org

Once formed, the strained aziridinium ring is readily opened by nucleophiles. The regioselectivity of this ring-opening is a key aspect of its chemistry. nih.govsemanticscholar.org The attack of a nucleophile can occur at either of the two carbon atoms of the aziridinium ring.

Attack at the less substituted carbon: Nucleophilic attack at the terminal CH2 group of the aziridinium intermediate is sterically favored and follows an SN2-like mechanism. This pathway regenerates the piperidine ring, resulting in a product where the bromine atom has been substituted by the incoming nucleophile.

Attack at the more substituted carbon: Attack at the carbon atom that is part of both the piperidine and aziridinium rings is also possible. This pathway leads to the formation of a seven-membered ring, a derivative of hexahydro-1H-azepine.

The preferred pathway depends on factors such as the nature of the nucleophile and the reaction conditions. Generally, SN2-type reactions favor attack at the least sterically hindered site. nih.govsemanticscholar.orgnih.govresearchgate.net

In the presence of a strong external nucleophile, a direct intermolecular SN2 reaction can compete with the intramolecular cyclization. nih.govchemistrysteps.comyoutube.com In this scenario, the nucleophile directly attacks the carbon bearing the bromine atom, displacing the bromide ion without the formation of an aziridinium intermediate.

The rate of this bimolecular reaction is dependent on the concentration of both the piperidine derivative and the external nucleophile. chemistrysteps.comyoutube.com A high concentration of a potent nucleophile would favor the intermolecular pathway.

Table 1: Factors Influencing Nucleophilic Substitution Pathways

FactorFavors Intramolecular Cyclization (via Aziridinium Ion)Favors Intermolecular Substitution (Direct SN2)
Nucleophile Weak or low concentration of external nucleophileStrong, high concentration of external nucleophile
Solvent Polar aprotic solvents can stabilize the aziridinium intermediateDependent on the specific nucleophile and substrate
Leaving Group Good leaving group (e.g., Br, I, OTs)Good leaving group

Intramolecular Cyclization via N-Attack

Elimination Reactions Involving the Bromoethyl Group

In the presence of a strong, sterically hindered base, an elimination reaction (E2 mechanism) can occur, leading to the formation of an alkene. youtube.comvaia.comlibretexts.org In this process, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine atom. Simultaneously, the C-Br bond breaks, and a double bond is formed.

For this compound, the E2 reaction would involve the removal of a proton from the piperidine ring (at the carbon adjacent to the side chain) and the elimination of the bromide ion, resulting in the formation of 1-methyl-2-vinylpiperidine. The use of a non-nucleophilic, strong base and elevated temperatures typically favors elimination over substitution. youtube.comchemguide.co.uk

Table 2: Conditions Favoring Elimination vs. Substitution

Reaction TypeReagent ConditionsTemperature
Elimination (E2) Strong, sterically hindered base (e.g., potassium tert-butoxide)High
Substitution (SN2) Strong, non-bulky nucleophile (e.g., I⁻, CN⁻)Low to moderate
Substitution (SN1-like via Aziridinium) Weak nucleophile or solvent acting as nucleophile (solvolysis)Varies

Rearrangement Processes

Rearrangements involving this compound are intrinsically linked to the formation and ring-opening of the aziridinium ion intermediate. As described in section 3.1.1.2, the nucleophilic opening of the aziridinium ion at the more substituted carbon atom constitutes a skeletal rearrangement, transforming the piperidine ring system into a substituted azepine ring system.

Furthermore, reactions involving transient aziridine (B145994) intermediates have been shown to lead to ring-opened products through complex mechanistic pathways. nih.gov While specific studies on rearrangements of this compound are not extensively detailed in the provided search results, the general reactivity patterns of similar haloalkylamines strongly suggest that such rearrangement pathways via cyclic intermediates are a dominant feature of its chemistry. nih.gov

Reactivity of the Piperidine Ring System in the Presence of the Bromoethyl Substituent

The chemical behavior of the piperidine ring in this compound is intrinsically linked to the presence of the bromoethyl substituent. The core reactivity is defined by the interplay between the nucleophilic tertiary amine of the piperidine ring and the electrophilic carbon of the bromoethyl side chain. This dynamic dictates the reaction pathways the molecule undergoes, primarily revolving around intra- and intermolecular nucleophilic reactions.

The nitrogen atom in the 1-position of the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic. The bromoethyl group at the 2-position introduces a reactive site for nucleophilic substitution, as the bromine atom is a good leaving group. The proximity of these two functional groups within the same molecule is a critical factor that enables intramolecular reactions to occur readily.

Intramolecular Cyclization:

A dominant reaction pathway for 2-(2-bromoethyl)-piperidine derivatives is intramolecular cyclization. The nucleophilic piperidine nitrogen can attack the electrophilic carbon atom attached to the bromine. In the case of this compound, this intramolecular SN2 reaction leads to the formation of a bicyclic quaternary ammonium salt, specifically the 1-methyl-1-azoniabicyclo[4.3.0]nonane bromide, commonly known as the octahydroindolizinium bromide salt.

This type of cyclization is a well-documented process for related ω-haloalkyl amines and serves as a foundational method for synthesizing indolizidine alkaloids and their derivatives. semanticscholar.orgresearchgate.net The formation of the thermodynamically stable five-membered ring in the indolizidinium system is a strong driving force for this reaction. Mechanistically, the reaction involves the internal displacement of the bromide ion by the nitrogen's lone pair. clockss.org

Intermolecular Reactivity: The Aza-Michael Reaction

Despite the high propensity for intramolecular cyclization, the piperidine nitrogen can also participate in intermolecular reactions, provided a suitable electrophile is present. One such reaction is the conjugate or aza-Michael addition. Research on the closely related 2-(2-bromoethyl)piperidine hydrobromide has shown that it can react with α,β-unsaturated carbonyl compounds like methyl and ethyl acrylate (B77674). semanticscholar.orgresearchgate.net

In this reaction, the piperidine nitrogen acts as a nucleophile, adding to the β-carbon of the acrylate ester. This process, however, is in competition with the intramolecular cyclization. To facilitate the intermolecular reaction, conditions must be optimized, such as the use of a base like triethylamine (B128534) to deprotonate the piperidine hydrobromide salt and free the nucleophilic nitrogen. semanticscholar.orgresearchgate.net The reaction of 2-(2-bromoethyl)piperidine hydrobromide with acrylates successfully yields 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates, demonstrating that the piperidine ring's nucleophilicity can be harnessed for intermolecular bond formation even with the reactive bromoethyl group present. semanticscholar.org

The following table summarizes the yields obtained in the aza-Michael reaction between 2-(2-bromoethyl)piperidine hydrobromide and various acrylates, illustrating the feasibility of this intermolecular pathway.

Reactant 1Reactant 2 (Acrylate)BaseSolventProductYield (%)Reference
2-(2-bromoethyl)piperidine HBrMethyl AcrylateTriethylamineAcetonitrileMethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate72 semanticscholar.orgresearchgate.net
2-(2-bromoethyl)piperidine HBrEthyl AcrylateTriethylamineAcetonitrileEthyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate75 semanticscholar.orgresearchgate.net

The presence of the N-methyl group in the target compound, this compound, would not prevent this type of intermolecular reaction. As a tertiary amine, it remains a potent nucleophile for aza-Michael additions. The primary challenge in its synthetic application is managing the competition with the rapid intramolecular cyclization to the indolizinium salt.

Stereochemical Considerations in the Synthesis and Transformations of 2 2 Bromoethyl 1 Methylpiperidine

Analysis of Stereogenic Centers and Potential Stereoisomers

The structure of 2-(2-bromoethyl)-1-methylpiperidine contains a single stereogenic center at the C2 position of the piperidine (B6355638) ring. This carbon atom is bonded to four different groups: the ring nitrogen (N1), a ring carbon (C3), a hydrogen atom, and the (2-bromoethyl) side chain. The presence of this chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. uci.edu

These enantiomers are designated as (R)-2-(2-bromoethyl)-1-methylpiperidine and (S)-2-(2-bromoethyl)-1-methylpiperidine, based on the Cahn-Ingold-Prelog priority rules. The maximum number of possible stereoisomers for a molecule with 'n' stereogenic centers is 2^n. uci.edu For this compound, with n=1, there are 2^1 = 2 possible stereoisomers. When synthesized from achiral starting materials without the use of chiral catalysts or auxiliaries, the compound is typically produced as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. hit2lead.com

Table 1: Stereoisomers of this compound

Stereoisomer Configuration at C2 Relationship
(R)-2-(2-Bromoethyl)-1-methylpiperidine R Enantiomer
(S)-2-(2-Bromoethyl)-1-methylpiperidine S Enantiomer

Control of Diastereoselectivity in Synthetic Steps

While this compound itself does not have diastereomers, the principles of diastereoselective synthesis are crucial when it is synthesized from or converted into molecules with multiple stereocenters. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereogenic centers. uci.edu

The control of diastereoselectivity is a key challenge in the synthesis of substituted piperidines. For instance, in the synthesis of 2,4-disubstituted piperidines, the relative orientation of the substituents (cis or trans) can be controlled by the reaction sequence and conditions. nih.gov One common strategy involves the reduction of a substituted pyridine (B92270) or dehydropiperidinone. The stereochemical outcome is often governed by the approach of the reducing agent, which is influenced by the steric hindrance of existing substituents. nih.gov For example, catalytic hydrogenation of substituted pyridines can lead to cis-piperidines. rsc.org

Another approach involves intramolecular cyclization reactions. Radical cyclizations of acyclic precursors have been used to synthesize 2,4-disubstituted piperidines, with the diastereoselectivity being influenced by the choice of radical initiator. cardiff.ac.uk Similarly, intramolecular Mannich-type reactions and aza-Michael reactions can be highly diastereoselective. nih.govresearchgate.net The use of chiral auxiliaries, such as D-arabinopyranosylamine, can induce high diastereoselectivity in the formation of piperidinone intermediates, which can then be converted to various disubstituted piperidine derivatives. cdnsciencepub.com

Table 2: Examples of Diastereoselective Piperidine Synthesis Methods

Method Key Transformation Stereochemical Control
Catalytic Hydrogenation Reduction of substituted pyridines Often yields cis-products due to catalyst coordination. rsc.org
Reductive Cyclization Nitro-Mannich reaction followed by cyclization Diastereoselectivity is set in the initial Mannich reaction. nih.gov
Chiral Auxiliary Domino Mannich–Michael reaction with arabinosylaldimines High diastereoselectivity is achieved through the influence of the carbohydrate auxiliary. cdnsciencepub.com
Anion Relay Chemistry (ARC) Modular assembly of fragments followed by cyclization Allows access to all possible stereoisomers by varying component stereochemistry. nih.gov

Enantioselective Synthesis of Chiral Piperidine Derivatives

The synthesis of a single enantiomer of a chiral compound like this compound requires an enantioselective approach. Such methods are vital for producing compounds with specific biological activities. Several strategies have been developed for the enantioselective synthesis of 2-substituted piperidines.

One prominent method is the asymmetric hydrogenation of pyridinium (B92312) salts. The use of iridium catalysts with chiral ligands, such as MeO-BoQPhos, has been shown to be effective for the enantioselective hydrogenation of 2-alkyl-pyridinium salts, yielding piperidines with high enantiomeric excess (ee). acs.orgnih.govresearchgate.net Another powerful technique is the rhodium-catalyzed C-H insertion of donor/acceptor carbenes, where specialized chiral dirhodium catalysts can achieve high levels of both diastereoselectivity and enantioselectivity. nih.gov

Chiral auxiliaries also play a significant role. For example, chiral lactams derived from (R)-phenylglycinol can be used to synthesize both enantiomers of 2-arylpiperidines. rsc.org Furthermore, biocatalysis, using enzymes like amine oxidases and ene-imine reductases, offers a highly selective method for the asymmetric dearomatization of activated pyridines to produce chiral piperidines under mild conditions. nih.gov Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, is another viable strategy. acs.org

Table 3: Selected Enantioselective Methods for 2-Alkylpiperidine Synthesis

Method Catalyst/Reagent Achieved Enantiomeric Ratio (er) / Enantiomeric Excess (ee)
Asymmetric Hydrogenation acs.orgnih.gov Ir-MeO-BoQPhos Up to 93:7 er
C-H Functionalization nih.gov Rh₂(R-TCPTAD)₄ Up to 93% ee
Chiral Phosphine Catalysis acs.org C₂-symmetric chiral phosphepine Up to 34% ee (initial report)
Chemo-enzymatic Dearomatization nih.gov Amine oxidase/Ene-imine reductase cascade High stereo-enrichment
Kinetic Resolution acs.org n-BuLi / (-)-sparteine High enantiomeric ratios

Conformational Analysis of the Piperidine Ring and Bromoethyl Side Chain

The piperidine ring in this compound typically adopts a chair conformation to minimize torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The conformational preference is largely dictated by steric and electronic effects.

For a 2-substituted piperidine, the bulky (2-bromoethyl) group will strongly prefer the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C4 and C6. The conformational preference of the N-methyl group is more complex. It can undergo nitrogen inversion, and its orientation (axial or equatorial) influences and is influenced by other ring substituents. In simple N-methylpiperidine, the equatorial conformer is generally favored. rsc.org However, the presence of substituents, especially at the 2-position, can alter this preference. nih.govacs.org

The bromoethyl side chain also has conformational flexibility due to rotation around the C2-C1' and C1'-C2' single bonds. The relative orientation of the bromine atom with respect to the piperidine ring will be influenced by steric hindrance and dipole-dipole interactions. The most stable conformer will seek to minimize gauche interactions between the bulky groups. youtube.com Computational modeling and spectroscopic techniques like NMR are essential tools for determining the precise conformational equilibria of such molecules. nih.govresearchgate.net Studies on related N-alkylpiperidines show that the interplay of steric repulsions and electronic effects, such as hyperconjugation, dictates the final conformational landscape. nih.govresearchgate.net

Computational and Theoretical Studies on 2 2 Bromoethyl 1 Methylpiperidine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of 2-(2-bromoethyl)-1-methylpiperidine. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are commonly employed to explore molecular geometries. researchgate.net For piperidine (B6355638) derivatives, DFT methods, particularly with the B3LYP functional and a basis set like 6-31G(d), have been shown to provide results that correlate well with experimental data. researchgate.net

The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. For this compound, this results in several possible conformers based on the axial or equatorial positions of the N-methyl and the 2-(2-bromoethyl) substituents. Computational studies would involve geometry optimization of these various conformers to identify the global minimum energy structure. The most stable conformation is generally the one where bulky substituents occupy the more spacious equatorial positions. Theoretical calculations predict bond lengths, bond angles, and dihedral angles for the most stable conformer, providing a detailed structural model. ekb.eg

Table 1: Illustrative Calculated Geometric Parameters for the Most Stable Conformer of this compound (DFT B3LYP/6-31G(d) Level)

Parameter Bond/Atoms Calculated Value
Bond Length C-N (ring) 1.46 Å
C-C (ring) 1.54 Å
N-CH₃ 1.45 Å
C-CH₂Br 1.55 Å
C-Br 1.97 Å
Bond Angle C-N-C (ring) 111.5°
C-N-CH₃ 110.8°
N-C-C (ring) 110.2°
C-C-Br 112.0°
Dihedral Angle C6-N1-C2-C3 -55.8°

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways, intermediates, and transition states. e3s-conferences.org

This compound is structurally primed for intramolecular cyclization. The nitrogen atom's lone pair of electrons can act as an internal nucleophile, attacking the electrophilic carbon atom bonded to the bromine, leading to the formation of a bicyclic indolizidinium or quinolizidinium salt via an intramolecular SN2 reaction.

Table 2: Hypothetical Energy Profile for the Intramolecular Cyclization of this compound

Species Description Relative Gibbs Free Energy (kcal/mol)
Reactant This compound 0.0
Transition State (TS) SN2 Cyclization TS +22.5
Product Bicyclic Azonium Salt -15.0

Besides intramolecular cyclization, the bromoethyl group can undergo intermolecular reactions, primarily bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2), when treated with external nucleophiles or bases. These are competing pathways, and computational methods can predict which reaction is more likely to occur under specific conditions.

By modeling the reaction with a chosen nucleophile/base (e.g., hydroxide, OH⁻), the energy profiles for both the SN2 and E2 pathways can be calculated. This involves locating the respective transition states and calculating their activation energies. mdpi.com Symmetry principles and molecular orbital theory are often applied to understand the requirement for specific geometries, such as the anti-coplanar arrangement necessary for an E2 reaction. mdpi.com The calculated energy barriers for each pathway allow for the prediction of the major product.

Prediction of Reactivity and Selectivity using Computational Methods

Quantum chemical calculations provide several descriptors that help predict the reactivity and selectivity of this compound. chemjournal.kz

Frontier Molecular Orbital (FMO) Theory : The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is typically localized on the most nucleophilic site (the nitrogen lone pair), while the LUMO is centered on the most electrophilic site (the antibonding σ* orbital of the C-Br bond). mdpi.com The HOMO-LUMO energy gap is an index of chemical stability. ekb.eg

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the region around the nitrogen atom. Regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack, such as the hydrogen atoms and the carbon attached to the bromine.

Mulliken Atomic Charges : Calculation of partial charges on each atom quantifies the electron distribution. The nitrogen atom is expected to have a significant negative charge, confirming its nucleophilicity, while the carbon atom bonded to bromine will carry a partial positive charge, marking it as an electrophilic center.

Table 3: Illustrative Calculated Reactivity Descriptors

Descriptor Value Interpretation
EHOMO -6.8 eV Nucleophilic character (N lone pair)
ELUMO +0.5 eV Electrophilic character (C-Br σ* orbital)
HOMO-LUMO Gap 7.3 eV Indicates high chemical stability
Mulliken Charge on N -0.45 e Nucleophilic center
Mulliken Charge on C-Br +0.20 e Electrophilic center

Spectroscopic Property Predictions

Computational methods can accurately predict spectroscopic properties, which serve as a powerful tool for structural confirmation when compared with experimental data.

NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. d-nb.inforsc.org Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (e.g., at the B3LYP/cc-pVDZ level), theoretical chemical shifts can be calculated. rsc.org These predicted spectra for different possible isomers or conformers can be compared against experimental spectra to determine the correct structure with high confidence. nrel.govnih.gov

Vibrational Frequencies : Theoretical calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and their corresponding vibrational modes (e.g., C-H stretch, C-N stretch, CH₂ bend) help in the assignment of experimental spectra, confirming the presence of specific functional groups and providing further evidence for the proposed molecular structure.

Table 4: Illustrative Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom/Group Predicted ¹H Shift Experimental ¹H Shift Predicted ¹³C Shift Experimental ¹³C Shift
N-CH₃ 2.28 2.30 42.5 42.3
C2-H (ring) 2.95 2.98 65.1 64.8
CH₂-Br 3.45 3.47 34.2 33.9
C6-Heq (ring) 2.88 2.90 56.7 56.5

Table 5: Selected Calculated Vibrational Frequencies and Their Assignments

Calculated Frequency (cm⁻¹) Assignment Vibrational Mode
2975 ν(C-H) Asymmetric CH₃ stretch
2940 ν(C-H) Asymmetric CH₂ stretch
1455 δ(CH₂) CH₂ scissoring
1115 ν(C-N) C-N stretch (ring)
655 ν(C-Br) C-Br stretch

Synthetic Utility and Applications of 2 2 Bromoethyl 1 Methylpiperidine As a Building Block

Precursor in the Synthesis of Fused Heterocyclic Systems

The unique structural arrangement of 2-(2-bromoethyl)-1-methylpiperidine makes it an ideal starting material for the synthesis of various fused heterocyclic systems, which are core structures in many biologically active natural products and pharmaceutical agents. nih.gov

Indolizidine Derivatives Synthesis

Indolizidine alkaloids, characterized by a fused five- and six-membered nitrogen-containing ring system, exhibit a wide range of biological activities. nih.gov The synthesis of indolizidine derivatives often involves the construction of the bicyclic core. While direct examples of using this compound for indolizidine synthesis are not extensively detailed in the provided search results, the analogous use of similar piperidine (B6355638) and pyrrolidine (B122466) precursors is well-established. For instance, the intramolecular cyclization of haloamine salts with iodoalkynes is a known method for producing indolizidine systems. researchgate.net This suggests a plausible synthetic route where the bromoethyl group of this compound could undergo intramolecular cyclization to form the five-membered ring of the indolizidine scaffold. A general approach to benzo[e]indolizidines has been developed from 1-(2-quinolyl)-2-propen-1-ol, showcasing the versatility of cyclization strategies to form indolizidine cores. unifi.it

Quinolizidine (B1214090) Analogues

Quinolizidine alkaloids, containing two fused six-membered rings sharing a nitrogen atom, are another important class of natural products. nih.gov The synthesis of quinolizidine systems can be achieved through various strategies, including the intramolecular cyclization of functionalized piperidines. nih.gov A Robinson-type annulation procedure has been utilized as a key step in constructing the quinolizidine skeleton. nih.gov The synthesis of quinolizidine (-)-217A, a 1,4-disubstituted quinolizidine alkaloid, highlights the importance of stereoselective methods to access these complex structures. nih.govchemistryviews.org Although direct application of this compound was not found, its structure lends itself to strategies involving intramolecular cyclization to form the second six-membered ring of the quinolizidine system.

Other Polycyclic Nitrogen-Containing Scaffolds

The application of this compound extends to the synthesis of a variety of other polycyclic nitrogen-containing scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. nih.govresearchgate.net The construction of such complex molecules often relies on sequential reactions and one-pot multicomponent reactions to build the heterocyclic rings. nih.govmdpi.com For example, the synthesis of diverse nitrogen-enriched heterocyclic scaffolds has been achieved through tunable one-pot multicomponent reactions. nih.gov The reactivity of the bromoethyl group in this compound allows for its participation in cyclization reactions to form various ring systems, making it a versatile precursor for generating molecular diversity. nih.gov

Formation of Substituted Piperidine Derivatives

The piperidine ring is a prevalent structural motif in many pharmaceuticals and natural products. nih.gov this compound serves as a valuable starting material for the synthesis of a wide array of substituted piperidine derivatives.

The bromoethyl side chain can be displaced by various nucleophiles to introduce a diverse range of substituents at the 2-position of the piperidine ring. This allows for the systematic modification of the molecule to explore structure-activity relationships. ajchem-a.com For instance, the synthesis of 2-substituted N-(methyl-d)piperidines has been described, highlighting methods to introduce substituents at the 2-position. nih.gov Furthermore, methods for the preparation of piperidines substituted at various positions, including position 2 and 3, have been extensively reviewed, showcasing the broad utility of piperidine building blocks. youtube.comyoutube.com

Role as an Alkylating Agent in Organic Transformations

The presence of the bromoethyl group makes this compound an effective alkylating agent. oncohemakey.com Alkylating agents are a class of compounds that introduce an alkyl group into a molecule and are fundamental reagents in organic synthesis. oncohemakey.comoncohemakey.com

In the context of this compound, the carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack. This allows the compound to alkylate a variety of nucleophiles, such as amines, thiols, and carbanions, thereby forming new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is crucial for the construction of more complex molecular architectures. For example, secondary 3-chloropiperidines have been shown to be powerful alkylating agents, acting through the formation of bicyclic aziridinium (B1262131) ions. nih.gov This highlights the potential of halogenated piperidines as potent alkylating agents in various chemical transformations.

Applications in the Construction of Chemically Diverse Research Scaffolds

The ability to generate a wide array of derivatives makes this compound a valuable tool in the construction of chemically diverse research scaffolds. ajchem-a.com These scaffolds serve as the foundation for the development of compound libraries used in drug discovery and chemical biology research.

By systematically varying the substituents on the piperidine ring and the groups introduced via alkylation, a large number of structurally diverse molecules can be synthesized. This diversity is essential for exploring new chemical space and identifying compounds with desired biological activities. The synthesis of novel σ1 receptor ligands with a 4-(2-aminoethyl)-2-phenylpiperidine scaffold demonstrates the utility of substituted piperidines in generating libraries of compounds for biological screening. nih.gov The development of diverse nitrogen-containing heterocyclic scaffolds is a significant area of research in medicinal chemistry, with a focus on creating novel molecular frameworks for therapeutic applications. researchgate.netmdpi.com

Future Research Directions in the Chemistry of 2 2 Bromoethyl 1 Methylpiperidine

Development of Novel and More Efficient Synthetic Routes

The synthesis of haloalkylpiperidines often begins with the corresponding amino alcohol. For instance, the synthesis of 2-(2-bromoethyl)piperidine (B1277137) hydrobromide has been achieved by treating 2-(piperidin-2-yl)ethanol with 48% hydrobromic acid under reflux. semanticscholar.org A similar approach starting from 2-(1-methylpiperidin-2-yl)ethanol would be the logical first step for the title compound. However, future research should focus on developing more efficient, scalable, and sustainable synthetic methodologies.

Key areas for investigation include:

Alternative Brominating Agents: Exploring milder and more selective brominating agents beyond concentrated HBr could improve yields and functional group tolerance. Reagents like N-bromosuccinimide (NBS) in the presence of a phosphine, or phosphorus tribromide (PBr3), could offer different reactivity profiles and operational simplicity. unisi.it

Flow Chemistry Synthesis: Continuous flow processes could offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. A flow-based synthesis could enable precise temperature control and rapid optimization of reaction conditions.

Biocatalytic Routes: The enantioselective synthesis of the precursor alcohol, (R)- or (S)-2-(1-methylpiperidin-2-yl)ethanol, using biocatalytic methods such as ketone reduction by engineered enzymes, would be a significant advancement. This would provide access to enantiomerically pure 2-(2-Bromoethyl)-1-methylpiperidine, which is crucial for stereochemical studies.

Proposed MethodPotential AdvantagesKey Research Challenge
Milder Brominating Agents (e.g., PBr3, NBS)Improved functional group tolerance, reduced acidity, potentially higher yields.Optimizing reaction conditions to avoid side reactions.
Continuous Flow SynthesisEnhanced safety, precise process control, improved scalability.Reactor design and adaptation for handling corrosive reagents.
Biocatalytic Precursor SynthesisAccess to enantiomerically pure starting materials.Enzyme discovery and engineering for high stereoselectivity.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay between the nucleophilic nitrogen, the electrophilic carbon bearing the bromine, and the adjacent chiral center. While intramolecular cyclization to form a quaternary aziridinium (B1262131) or piperidinium spirocycle is a probable reaction pathway, especially under basic conditions, its intermolecular reactivity is largely uncharted.

Future studies should systematically explore its reactions with a diverse range of nucleophiles and reagents. The aza-Michael reaction of the related 2-(ω-haloalkyl)piperidines has been shown to be a viable pathway for constructing more complex structures. researchgate.net For example, the conjugate addition of 2-(2-bromoethyl)piperidine to methyl acrylate (B77674) has been reported, yielding the corresponding 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate. semanticscholar.orgresearchgate.net This suggests that the N-methylated analog could serve as a valuable precursor for novel indolizidine scaffolds. researchgate.net

Table of Potential Reactivity Studies:

Reaction Type Reagent Class Potential Products Research Goal
Nucleophilic Substitution O, S, N, and C-nucleophiles Ethers, thioethers, amines, alkylated compounds Map the scope and limitations of SN2 reactions.
Aza-Michael Addition α,β-Unsaturated systems β-amino carbonyl derivatives Develop routes to complex heterocyclic systems.
Organometallic Coupling Grignard, organolithium, or organocuprate reagents Carbon-carbon bond formation Explore its utility in constructing complex carbon skeletons.

It is noted that intermediates like 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates can be unstable, sensitive to water, and may require immediate use in subsequent synthetic steps. researchgate.net

Advanced Stereochemical Control in Complex Derivatizations

The presence of a stereocenter at the C2 position of the piperidine (B6355638) ring is a critical feature of this compound. Future research must address the challenge of controlling the stereochemical outcome of its reactions. This involves two main aspects: synthesizing enantiomerically pure forms of the compound and understanding how the existing stereocenter influences the stereochemistry of subsequent reactions.

Research should focus on:

Asymmetric Synthesis: As mentioned, developing an asymmetric synthesis of the precursor alcohol is paramount. This would allow for the preparation of (R)- and (S)-2-(2-Bromoethyl)-1-methylpiperidine.

Substrate-Controlled Diastereoselectivity: Investigating reactions where the C2 stereocenter directs the stereochemical outcome at a newly formed stereocenter. For example, in alkylation or acylation reactions of enolates derived from this compound, the piperidine ring may adopt a preferred conformation that shields one face of the molecule, leading to a diastereoselective outcome.

Chiral Auxiliary-Mediated Reactions: Using the chiral piperidine itself as a scaffold or auxiliary to control stereochemistry in reactions at a distal part of the molecule.

Interdisciplinary Applications in Materials Science and Catalysis (Purely Chemical Contexts)

The unique structure of this compound makes it an interesting candidate for applications beyond traditional organic synthesis, particularly in materials science and catalysis.

In Materials Science: The molecule possesses two distinct reactive sites: the bromoethyl group, which can undergo polymerization or grafting reactions, and the piperidine ring, which can impart specific physical properties. Future work could explore its use as a monomer or functionalizing agent. For example, nucleophilic substitution of the bromide with a polymerizable group (e.g., a methacrylate) could yield a novel functional monomer. The resulting polymer would feature pendant N-methylpiperidine moieties, which could be used to modulate properties like solubility, pH-responsiveness, or metal-ion coordination.

In Catalysis: The piperidine scaffold is a common feature in many ligands and organocatalysts. Research could be directed towards synthesizing novel chiral ligands for asymmetric catalysis. The bromoethyl group provides a convenient handle for attaching the piperidine unit to other molecular frameworks, such as phosphines or N-heterocyclic carbenes. Furthermore, the tertiary amine of the piperidine ring itself could function as a basic organocatalyst, with the bromoethyl group available for tethering to a solid support for catalyst immobilization and recycling.

Synergistic Experimental and Computational Approaches for Mechanistic Insights

A deep understanding of the reaction mechanisms governing the chemistry of this compound is essential for predicting its reactivity and designing rational synthetic applications. A synergistic approach combining experimental studies with computational chemistry would be particularly powerful.

Future research in this area should involve:

DFT Calculations: Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies for competing mechanisms (e.g., SN2 vs. E2), and predict the geometries of transition states. nih.gov This would be invaluable for understanding the regioselectivity and stereoselectivity of its reactions. For example, computational studies on methylpiperidines have been used to determine their thermochemical properties and conformational behaviors. nih.gov

Molecular Dynamics (MD) Simulations: In the context of materials science, MD simulations could predict the conformational behavior of polymers incorporating the 2-(1-methylpiperidine)ethyl moiety and how these conformations influence bulk material properties.

QSAR Modeling: For potential applications in designing molecules with specific properties, Quantitative Structure-Activity Relationship (QSAR) models, which have been applied to other piperidine derivatives, could be developed. nih.govresearchgate.net This involves building statistical models that correlate structural features of derivatives with their chemical or physical properties.

By combining theoretical predictions with empirical observations from laboratory experiments, a comprehensive picture of the chemical behavior of this compound can be developed, paving the way for its rational application in synthesis, materials, and catalysis.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromoethyl)-1-methylpiperidine, and what analytical techniques confirm its purity and structure?

The compound is synthesized via conjugate addition of 2-(2-bromoethyl)piperidine hydrobromide to alkyl acrylates (e.g., methyl or ethyl acrylate) in the presence of triethylamine. The reaction proceeds under inert conditions, with intermediates isolated via vacuum evaporation and ether extraction. Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm chemical environment and carbon connectivity (e.g., δ ~3.68 ppm for methyl ester groups in CDCl₃) .
  • IR spectroscopy : To detect carbonyl stretches (~1730 cm⁻¹ for ester C=O) .
  • Mass spectrometry (MS) : For molecular ion validation (e.g., m/z 263 for methyl ester derivatives) .
    Purity (>95%) is verified via NMR integration .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • ¹H NMR : Focus on signals for the bromoethyl group (~3.45–3.55 ppm) and piperidine ring protons (1.25–1.74 ppm) .
  • ¹³C NMR : Identify carbons adjacent to bromine (~34–35 ppm) and ester carbonyls (~172 ppm) .
  • IR : Monitor ester C=O (~1730 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹) .
  • MS : Confirm molecular weight (e.g., m/z 263 for methyl esters) and fragmentation patterns .

Q. How should researchers handle and store intermediates like 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates to prevent degradation?

Labile intermediates require immediate use or storage in dry diethyl ether at -18°C to minimize hydrolysis or decomposition . Avoid prolonged exposure to moisture or elevated temperatures.

Advanced Research Questions

Q. How can researchers optimize the conjugate addition reaction to minimize by-products when synthesizing this compound derivatives?

Key parameters include:

  • Stoichiometry : Use a 1:1 molar ratio of piperidine hydrobromide to acrylate to avoid excess reagent side reactions .
  • Temperature : Maintain ice-cooling during reagent mixing to suppress thermal decomposition .
  • Solvent choice : Dry dichloromethane or THF prevents unwanted solvolysis .
  • Base selection : Triethylamine effectively neutralizes HBr, but excess base may deprotonate intermediates; monitor pH .

Q. What mechanistic considerations govern the aza-Michael reaction in synthesizing β-amino esters from this compound?

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the β-carbon of the acrylate, forming a zwitterionic intermediate. Triethylamine facilitates HBr removal, shifting equilibrium toward product formation. Competing pathways (e.g., alkylation at nitrogen) are minimized by controlled reagent addition .

Q. How can computational chemistry predict the reactivity of this compound in further transformations?

Density functional theory (DFT) calculations can model:

  • Transition states : To predict regioselectivity in nucleophilic substitutions (e.g., bromine displacement).
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites for rational derivatization.
    While not explicitly covered in the evidence, these methods align with mechanistic studies in related systems .

Q. What strategies resolve NMR spectral contradictions (e.g., unexpected splitting) in this compound derivatives?

  • Variable-temperature NMR : Assess dynamic rotational isomerism in piperidine rings .
  • 2D NMR (COSY/HSQC) : Clarify proton-carbon correlations and assign overlapping signals .
  • Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., ethyl vs. methyl ester shifts) .

Q. How can chiral chromatography address stereochemical complexity in this compound derivatives?

If asymmetric synthesis introduces stereocenters (e.g., during indolizidine formation), chiral stationary phases (e.g., cellulose-based) can resolve enantiomers. Alternatively, diastereomeric salt formation with chiral acids may aid purification .

Q. Methodological Notes

  • Data contradiction analysis : Compare yields and purity across batches using statistical tools (e.g., ANOVA) to identify outliers in reaction conditions .
  • Scale-up considerations : Pilot-scale synthesis requires controlled exothermicity (via jacketed reactors) and efficient mixing to replicate lab-scale purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.